molecular formula C19H19FN6O4 B6480326 ethyl 2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate CAS No. 898449-33-7

ethyl 2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate

Cat. No.: B6480326
CAS No.: 898449-33-7
M. Wt: 414.4 g/mol
InChI Key: FRVRXMFREHDRMN-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, dimethyl groups, and a purine-triazine fused ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Triazine Ring: The triazine ring is formed through cyclization reactions involving appropriate precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Ethyl 2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to specific receptors, modulating their activity and leading to downstream effects.

    Modulating Gene Expression: It may influence the expression of certain genes, leading to changes in cellular functions.

Comparison with Similar Compounds

Ethyl 2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate can be compared with other similar compounds, such as:

    Purine Derivatives: Compounds like caffeine and theobromine, which also contain a purine core, but differ in their substituents and biological activities.

    Triazine Derivatives: Compounds like atrazine, which contain a triazine ring but differ in their overall structure and applications.

    Fluorophenyl Compounds: Compounds like fluoxetine, which contain a fluorophenyl group but differ in their core structure and therapeutic uses.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O4/c1-4-30-14(27)10-26-18-21-16-15(17(28)24(3)19(29)23(16)2)25(18)9-13(22-26)11-5-7-12(20)8-6-11/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVRXMFREHDRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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